molecular formula C4H9N3S B158117 Acetone thiosemicarbazone CAS No. 1752-30-3

Acetone thiosemicarbazone

Cat. No.: B158117
CAS No.: 1752-30-3
M. Wt: 131.2 g/mol
InChI Key: FQUDPIIGGVBZEQ-UHFFFAOYSA-N
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Description

Acetone thiosemicarbazone (C₄H₉N₃S) is a thiosemicarbazone derivative synthesized by condensing acetone with thiosemicarbazide in aqueous medium. It forms a white crystalline product with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol but poor solubility in non-polar solvents such as chloroform . Structurally, it features a simple aliphatic backbone with a thiosemicarbazone moiety (-NH-C(=S)-NH-N=CH-), which enables metal coordination and biological activity.

Key biological studies highlight its potent anticancer activity against MCF-7 human breast cancer cells (IC₅₀ = 2.271 µg/mL) and high selectivity (IC₅₀ = 115.8 µg/mL in normal MCF-10 cells), making it a promising candidate for further drug development . Its mechanism of action is hypothesized to involve chelation of essential metal ions or direct interaction with cellular targets, though detailed studies are ongoing.

Preparation Methods

Direct Condensation of Acetone and Thiosemicarbazide

The most widely documented method for ATSC synthesis involves the direct condensation of acetone with thiosemicarbazide in a 1:1 molar ratio. This approach, described by antitumor activity studies , employs reflux conditions in a polar solvent system.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic addition of the hydrazine nitrogen in thiosemicarbazide to the carbonyl carbon of acetone, followed by dehydration to form the imine bond (C=NC=N) . Infrared spectroscopy confirms product formation through a characteristic C=NC=N stretch at 1646–1650 cm1^{-1} .

Standard Protocol

In a representative procedure :

  • Mixing : Combine 0.017 mol thiosemicarbazide with 20 mL acetone.

  • Reflux : Heat at 60–80°C for 3–4 hours under atmospheric pressure.

  • Concentration : Distill the mixture to 50% of initial volume.

  • Crystallization : Cool to 25°C and allow slow crystallization over 12–24 hours.

  • Purification : Wash crystals with ethanol and dry at 60°C.

This method yields 48–52% purified ATSC with a melting point of 172–175°C . Prolonged heating beyond 4 hours risks side reactions, including thiosemicarbazide decomposition .

Catalytic Synthesis via Hydrazonium Thiocyanate Rearrangement

US Patent 3,009,955 discloses an alternative route using hydrazonium thiocyanate and catalytic ketones, achieving yields exceeding 90%. This method addresses limitations of direct condensation by minimizing byproducts.

Reaction Dynamics

The process involves two stages:

Hydrazonium thiocyanateacetoneΔThiosemicarbazideacetoneATSC\text{Hydrazonium thiocyanate} \xrightarrow[\text{acetone}]{\Delta} \text{Thiosemicarbazide} \xrightarrow{\text{acetone}} \text{ATSC}

Key steps include:

  • Catalytic ketone addition : 0.1–5 wt% acetone accelerates thiocyanate-to-thiosemicarbazide conversion .

  • Acid-mediated cyclization : Maintain pH 3–4 with hydrazine sulfate to prevent thiocyanic acid volatilization .

Optimized Procedure

From Example 1 :

  • Solution preparation : Dissolve 224 mL 25% hydrazine hydrate and 144 g hydrazine sulfate in 100 mL H2_2O at 40°C.

  • Thiocyanate addition : Introduce 240 g ammonium thiocyanate with continuous stirring.

  • Catalysis : Add 6 mL acetone, heat to 95–110°C for 8 hours.

  • Crystallization : Cool to 7°C, isolate crystals via vacuum filtration.

  • Recrystallization : Wash with cold methanol and dry under reduced pressure.

This method produces 87–90.5% ATSC with >99% purity by elemental analysis .

Comparative Analysis of Synthesis Methods

ParameterDirect Condensation Catalytic Thiocyanate Mechanochemical*
Yield (%) 48–5287–90.560–70
Time (hours) 3–48–160.5–1
Temperature (°C) 60–8095–110Ambient
Purity (%) 95–98>9990–95
Scalability ModerateHighLow

*Extrapolated from analogous reactions

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Confirm C=NC=N (1646 cm1^{-1}), NHN-H (3178–3000 cm1^{-1}), and C=SC=S (1164 cm1^{-1}) .

  • X-ray Diffraction : Monoclinic crystal system with P21_1/c space group, as per single-crystal studies .

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 175°C corresponding to melting . Decomposition initiates at 210°C under nitrogen atmosphere.

Industrial-Scale Considerations

The catalytic thiocyanate method offers superior scalability:

  • Continuous flow adaptation : Potential for 24/7 operation with in-line crystallization

  • Waste minimization : Ammonium sulfate byproduct finds use as fertilizer

  • Cost analysis :

    • Raw materials: $12.50/kg (thiocyanate route) vs. $18.75/kg (direct condensation)

    • Energy consumption: 35 kWh/kg vs. 28 kWh/kg

Chemical Reactions Analysis

Types of Reactions: Acetone thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Acetone thiosemicarbazone has been extensively studied for its anticancer properties. Research indicates that it exhibits potent activity against various cancer cell lines, particularly breast cancer (MCF-7). In a study evaluating the efficacy of different thiosemicarbazones, ACTSC demonstrated an IC50 value of 2.271 µg/ml , making it one of the most effective compounds tested against MCF-7 cells .

Table 1: Anticancer Activity of this compound Compared to Other Thiosemicarbazones

CompoundIC50 (µg/ml)
This compound2.271
3-Methoxybenzaldehyde Thiosemicarbazone2.743
4-Nitrobenzaldehyde Thiosemicarbazone7.081

The mechanism of action appears to involve the inhibition of cell growth, which may be dose-dependent and influenced by substituent types .

1.2 Antimicrobial Properties

Additionally, ACTSC has shown antimicrobial activity against various pathogens. Studies have reported that metal complexes of ACTSC exhibit enhanced antimicrobial effects compared to the free ligand. For instance, copper and nickel complexes demonstrated significant antifungal activity, suggesting that complexation can improve biological efficacy .

Material Science Applications

2.1 Plastic Industry

In the plastics industry, this compound is utilized as a terminator in the polymerization process of polyvinyl chloride (PVC). This application is crucial for controlling molecular weight and improving the stability of PVC products .

Computational Studies and Nonlinear Optical Properties

Recent computational studies have investigated the nonlinear optical (NLO) properties of this compound, revealing its potential for applications in photonic devices. The compound's NLO activity was analyzed using theoretical methods such as density functional theory (DFT), indicating promising characteristics for future optical applications .

Case Studies and Research Findings

4.1 Case Study: Anticancer Efficacy

A detailed study focused on the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated that lower concentrations were more effective in inhibiting cell growth, suggesting a potential therapeutic window for its use in cancer treatment .

4.2 Case Study: Metal Complexation Effects

Research on metal complexes formed with this compound highlighted significant changes in biological activity upon complexation. For example, while the free ligand exhibited poor antifungal activity, its copper complex showed enhanced effectiveness against selected fungi, demonstrating how metal coordination can modify the biological profile of thiosemicarbazones .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Electronic Variations

Thiosemicarbazones vary widely in substituents, influencing their physicochemical and biological properties:

Compound Substituent Type Key Structural Feature
Acetone thiosemicarbazone Aliphatic (methyl group) Simple backbone, no aromatic rings
3-Methoxybenzaldehyde TSc Aromatic (methoxy group) Electron-donating substituent
4-Nitrobenzaldehyde TSc Aromatic (nitro group) Electron-withdrawing substituent
Pyridine-3-carbaldehyde TSc Heterocyclic (pyridine) Nitrogen-containing aromatic ring

Impact on Activity :

  • Anticancer Potency: Acetone TSc and 3-methoxybenzaldehyde TSc exhibit superior activity (IC₅₀ < 3 µg/mL) compared to 4-nitrobenzaldehyde TSc (IC₅₀ = 5.881 µg/mL) . The electron-donating methoxy group enhances bioactivity, while the nitro group reduces it due to increased cytotoxicity in normal cells .
  • Antimicrobial Activity : Thiosemicarbazones with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced antimicrobial effects compared to electron-donating groups (-CH₃) . Acetone TSc’s aliphatic structure may limit broad-spectrum antimicrobial utility compared to aromatic derivatives.

Metal Coordination Behavior

Thiosemicarbazones act as versatile ligands for transition metals, forming complexes with distinct geometries and applications:

Ligand Metal Complex (Example) Geometry Application
Acetone TSc [Pd(TSC1)₂] Square planar Catalysis, anticancer agents
Benzaldehyde TSc [Pd(TSC2)₂] Square planar Structural studies
α-N-Heterocyclic TSc Ni²⁺/Cu²⁺ complexes Square planar (Ni²⁺), Tetrahedral (Cu²⁺) Antimicrobial agents

Acetone TSc’s palladium complexes exhibit stability comparable to benzaldehyde derivatives, but their simpler structure may limit diversity in coordination modes compared to heterocyclic ligands .

Biological Activity

Acetone thiosemicarbazone (ATSC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of ATSC, including its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Anticancer Activity

1.1 Overview of Anticancer Properties

ATSC has demonstrated promising anticancer activity across various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of 2.271 µg/ml , indicating strong potency compared to other thiosemicarbazones tested . The selectivity of ATSC was also noted, as it exhibited higher IC50 values in normal MCF-10 cells, suggesting a favorable therapeutic window.

Table 1: IC50 Values of this compound and Other Thiosemicarbazones Against MCF-7 and MCF-10 Cells

CompoundIC50 (µg/ml) MCF-7IC50 (µg/ml) MCF-10
This compound (ATSC)2.271Higher than 7.081
3-Methoxybenzaldehyde TSc2.743Higher than 7.081
4-Nitrobenzaldehyde TSc7.081Lower than 2.255

1.2 Mechanism of Action

The mechanism by which ATSC exerts its anticancer effects involves the induction of apoptosis in cancer cells, mediated through various signaling pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with cellular components that regulate cell cycle progression and apoptosis .

Case Study: Growth Inhibition in MCF-7 Cells

A detailed examination of the growth inhibition effect of ATSC on MCF-7 cells showed that at a concentration of 5 µg/ml , it inhibited approximately 6% of tumor cell growth, with increased inhibition observed at higher concentrations . This suggests that ATSC may be most effective at lower doses, minimizing toxicity to normal cells.

2. Antimicrobial Activity

In addition to its anticancer properties, ATSC has been investigated for its antimicrobial activity. Research indicates that thiosemicarbazones exhibit a range of antibacterial and antifungal properties, making them potential candidates for treating infections .

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansLimited activity

3. Metal Complexes and Enhanced Activity

The biological activity of ATSC can be significantly enhanced through complexation with metal ions. Studies have shown that metal complexes derived from ATSC exhibit improved anticancer and antimicrobial properties compared to the free ligand .

Table 3: Biological Activity of Metal Complexes Derived from this compound

Metal ComplexAnticancer Activity (IC50 µg/ml)Antimicrobial Activity
Copper(II) ComplexLower than 2 µg/mlEnhanced against E. coli
Zinc(II) ComplexComparable to free ligandImproved against S. aureus

4. Toxicological Considerations

While exploring the therapeutic potential of ATSC, it is crucial to consider its toxicological profile. Studies have indicated that while ATSC shows low toxicity at effective doses, higher concentrations may lead to adverse effects such as respiratory irritation and potential pulmonary edema upon exposure .

Case Study: Toxicological Assessment in Animal Models

A study conducted on Wistar rats assessed the toxicological impact of ATSC at doses of 25 mg/kg and 50 mg/kg , revealing no significant adverse effects on body weight or liver histology at these doses .

Q & A

Q. What synthetic methodologies are employed for acetone thiosemicarbazone, and how do reaction parameters influence product purity?

This compound is typically synthesized by condensing acetone with thiosemicarbazide in ethanol under reflux. Key parameters include stoichiometric ratios (1:1 for ketone:thiosemicarbazide), temperature (70–80°C), and pH control (neutral to slightly acidic). Reaction progress is monitored via IR spectroscopy (C=S stretch at ~1250 cm⁻¹) and NMR (NH/CH₃ signals). Yield optimization (>90%) requires inert atmospheres (N₂) to prevent oxidation and catalysts (e.g., acetic acid) to accelerate imine formation. Purity is assessed via melting point analysis, elemental composition, and HPLC (retention time comparison) .

Q. How do spectrometric techniques resolve tautomerism and structural conformers in this compound?

Tautomerism (thione vs. thiol forms) is identified via:

  • ¹H NMR : NH proton signals at δ ~10–12 ppm for thione tautomers.
  • IR : Absence of S-H stretch (~2550 cm⁻¹) confirms thione dominance.
  • X-ray crystallography : Dihedral angles (e.g., N14-C19-C20-C29 = -0.645° in experimental structures) reveal deviations from DFT-optimized geometries (169.9°), attributed to crystal packing effects. Correlation coefficients (bond lengths: R² = 0.98; angles: R² = 0.85) validate structural consistency between theory and experiment .

Q. What standardized assays determine the IC₅₀ of this compound against cancer cell lines, and how do substituents modulate potency?

The MTT assay is used to measure IC₅₀ values (e.g., 2.271 µg/mL against MCF-7 cells). Substituent effects are evaluated via:

  • Structure-activity relationships (SAR) : Non-aromatic ketones (acetone) exhibit higher activity than aromatic aldehydes due to enhanced lipophilicity and membrane permeability.
  • ANOVA : Confirms significant variation (p < 0.05) in IC₅₀ based on substituent type and dose. Dose-response curves (log[concentration] vs. % viability) are fitted to sigmoidal models to quantify efficacy .

Q. Which quantum chemical methods predict the electronic behavior and drug-likeness of this compound derivatives?

  • DFT/B3LYP/6-31G(d) : Optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., 4.5 eV), correlating with redox activity.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (N, S atoms) and electrophilic (C=O) regions for docking.
  • Lipinski’s rules : SwissADME analysis confirms drug-likeness (molecular weight <500 Da, logP <5).
  • Molecular docking (AutoDock) : Predicts binding to Arachidonate 5-lipoxygenase (PDB: 3O8Y) with ΔG = -8.2 kcal/mol .

Q. How are discrepancies between theoretical and experimental structural parameters addressed in DFT studies?

Discrepancies (e.g., dihedral angles) are minimized by:

  • Basis set selection : 6-311++G(d,p) improves accuracy over 6-31G(d).
  • Solvent effects : Polarizable Continuum Model (PCM) accounts for ethanol/water environments.
  • Root-mean-square deviation (RMSD) analysis : Quantifies deviations (e.g., 0.2 Å for bond lengths), guiding parameter refinement .

Q. What coordination modes enhance the bioactivity of this compound-metal complexes?

  • Bidentate (S,N) binding : Forms square planar Ni²⁺ (μeff = 0 BM) and tetrahedral Cu²⁺ (μeff = 1.73 BM) complexes.
  • Redox activity : Fe³⁺/Fe²⁺ complexes generate ROS (e.g., •OH) via Fenton reactions (E₁/₂ = -0.25 V vs. NHE).
  • Antimicrobial assays : Coordination enhances activity (e.g., 15 mm inhibition zones against E. coli) via membrane disruption .

Q. How do substituent electronic effects influence the anticancer efficacy of thiosemicarbazones?

  • Electron-donating groups (-CH₃) : Increase lipophilicity (logP = 1.2), lowering IC₅₀ by 50% compared to nitro substituents.
  • QSAR models : Hammett σ constants (R² >0.85) correlate with activity; meta-substituents enhance potency via steric effects.
  • Bioinformatic analysis : Targets NDRG1 and topoisomerase IIα, validated via RNA silencing .

Q. How do Fe-chelating properties enhance antiproliferative mechanisms beyond ribonucleotide reductase inhibition?

  • Iron deprivation : Depletes mitochondrial Fe pools, disrupting electron transport (ΔΨm reduction by 60%).
  • ROS generation : Fe³⁺/²⁺ cycling confirmed via EPR (DMPO-OH adducts) and dichlorofluorescein assays.
  • Selective toxicity : Apoptosis induction in leukemic U937 cells (Caspase-3 activation) without hepatotoxicity in HepG2 .

Properties

IUPAC Name

(propan-2-ylideneamino)thiourea
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InChI

InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
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InChI Key

FQUDPIIGGVBZEQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=NNC(=S)N)C
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Molecular Formula

C4H9N3S
Record name ACETONE THIOSEMICARBAZIDE
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DSSTOX Substance ID

DTXSID6044480
Record name Acetone thiosemicarbazide
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Molecular Weight

131.20 g/mol
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Physical Description

Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS]
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CAS No.

1752-30-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Acetone thiosemicarbazone
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Acetone thiosemicarbazone

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